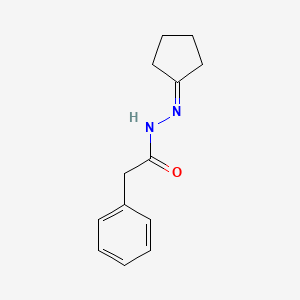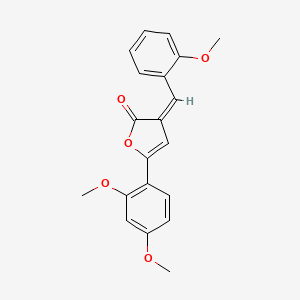
5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone, also known as DMF, is a natural product that has been found in various plant species. DMF has gained significant attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been found to have antioxidant properties and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone in lab experiments is that it is a natural product and therefore has a lower risk of toxicity compared to synthetic compounds. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone. One area of research is the development of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone's effects on the gut microbiome, as there is evidence to suggest that 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone may have a beneficial effect on gut health. Finally, further studies are needed to fully understand the mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone and its potential therapeutic applications.
Conclusion
In conclusion, 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone is a natural product that has gained significant attention in recent years due to its potential therapeutic applications. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated for its potential use in treating neurodegenerative diseases. While there are still many unanswered questions about the mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone, its potential for therapeutic use makes it an exciting area of research.
Méthodes De Synthèse
5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone can be synthesized by the reaction between 2,4-dimethoxybenzaldehyde and 2-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux in acetic acid to yield 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone as a yellow crystalline solid.
Applications De Recherche Scientifique
5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has also been shown to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-15-8-9-16(18(12-15)24-3)19-11-14(20(21)25-19)10-13-6-4-5-7-17(13)23-2/h4-12H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLJZISPZAXEFU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3OC)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3OC)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
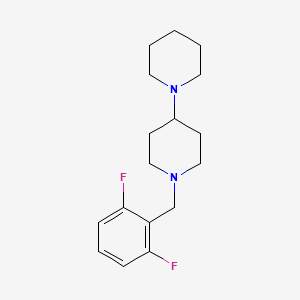
![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)
![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)
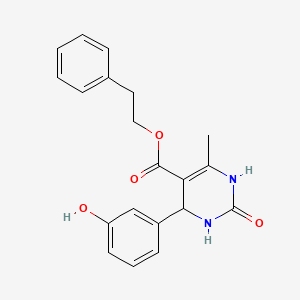
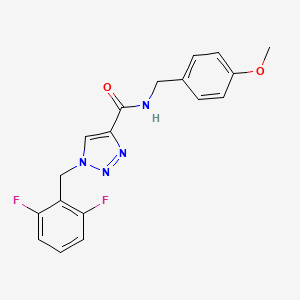

![3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5214652.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)

![2-(1,3-benzoxazol-2-ylthio)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5214676.png)
